molecular formula C23H19NO5 B2697617 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-80-4

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2697617
CAS RN: 929444-80-4
M. Wt: 389.407
InChI Key: LYLHCWYEUTVJDB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a methoxyphenyl group, and a chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Methoxyphenyl is a phenyl ring substituted with a methoxy group (-OCH3). Chromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex ring system that is part of the larger family of oxygen-containing heterocycles .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the furan ring, followed by the introduction of the methoxyphenyl and chromeno[8,7-e][1,3]oxazin-4(8H)-one groups. The exact synthetic route would depend on the specific reactions used and the order in which the groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The furan ring is planar due to its aromaticity, while the chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety would likely have a more three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, the methoxyphenyl group, and the chromeno[8,7-e][1,3]oxazin-4(8H)-one moiety. The furan ring, for example, is known to undergo reactions such as oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Catalyzed Tandem Reactions : A methodology utilizing In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been developed for the synthesis of oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method is notable for its good yields, high selectivity, low catalyst loading, and faster reaction times, as demonstrated by Reddy et al. (2012) in their study published in RSC Advances (Reddy et al., 2012).

  • Polyhydroxylated Compounds Synthesis : Jasiński et al. (2012) explored the use of L-Erythrose-derived nitrones for synthesizing polyhydroxylated compounds via 3,6-dihydro-2H-1,2-oxazine derivatives, highlighting the potential for generating azasugars and amino polyols with significant synthetic value (Jasiński et al., 2012).

  • Functionalized Methylene Group Hydrogenation : Sukhorukov et al. (2008) studied the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, revealing insights into the production of 1,4-amino alcohols and isomeric dihydrofurans under various conditions, offering pathways for generating novel compounds with potential biological activity (Sukhorukov et al., 2008).

Bio-Based Materials

  • Fully Bio-Based Benzoxazines : Wang et al. (2012) synthesized fully bio-based benzoxazine monomers, demonstrating their copolymerization and revealing the potential of furan derivatives to enhance thermal and mechanical properties of polybenzoxazines, a significant step towards sustainable materials (Wang et al., 2012).

Heterocyclic Chemistry

  • New Heterocyclic Compounds Synthesis : Fujimori et al. (1986) achieved the synthesis of new azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan compounds, indicating the versatility of furan derivatives in constructing complex heterocyclic structures with potential for further chemical exploration (Fujimori et al., 1986).

properties

IUPAC Name

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-16-6-4-15(5-7-16)20-13-28-23-18(22(20)25)8-9-21-19(23)12-24(14-29-21)11-17-3-2-10-27-17/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLHCWYEUTVJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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